molecular formula C15H10FN3 B12934484 6-Fluoro-4-(2-(pyridin-2-yl)vinyl)cinnoline CAS No. 5273-46-1

6-Fluoro-4-(2-(pyridin-2-yl)vinyl)cinnoline

Cat. No.: B12934484
CAS No.: 5273-46-1
M. Wt: 251.26 g/mol
InChI Key: UBCVGWIWRMOXMZ-GQCTYLIASA-N
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Description

6-Fluoro-4-(2-(pyridin-2-yl)vinyl)cinnoline is a heterocyclic aromatic compound with the molecular formula C15H10FN3 It is characterized by the presence of a fluorine atom at the 6th position and a pyridin-2-ylvinyl group at the 4th position of the cinnoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-(2-(pyridin-2-yl)vinyl)cinnoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of fluorinated pyridines and cinnoline derivatives. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-(2-(pyridin-2-yl)vinyl)cinnoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may result in the replacement of the fluorine atom or the pyridin-2-ylvinyl group with other functional groups .

Scientific Research Applications

6-Fluoro-4-(2-(pyridin-2-yl)vinyl)cinnoline has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-4-(2-(pyridin-2-yl)vinyl)cinnoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-4-(2-(pyridin-2-yl)vinyl)cinnoline is unique due to the specific positioning of the fluorine atom and the pyridin-2-ylvinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

5273-46-1

Molecular Formula

C15H10FN3

Molecular Weight

251.26 g/mol

IUPAC Name

6-fluoro-4-[(E)-2-pyridin-2-ylethenyl]cinnoline

InChI

InChI=1S/C15H10FN3/c16-12-5-7-15-14(9-12)11(10-18-19-15)4-6-13-3-1-2-8-17-13/h1-10H/b6-4+

InChI Key

UBCVGWIWRMOXMZ-GQCTYLIASA-N

Isomeric SMILES

C1=CC=NC(=C1)/C=C/C2=CN=NC3=C2C=C(C=C3)F

Canonical SMILES

C1=CC=NC(=C1)C=CC2=CN=NC3=C2C=C(C=C3)F

Origin of Product

United States

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